2-(3-azidophenyl)acetic acid
Description
Contextualization within Aromatic Azide (B81097) and Phenylacetic Acid Chemistry
2-(3-Azidophenyl)acetic acid belongs to two prominent classes of organic compounds: aromatic azides and phenylacetic acids. Aromatic azides are characterized by the presence of an azide functional group (–N₃) attached to an aromatic ring. wikipedia.org This group imparts unique reactivity, making these compounds useful precursors in various chemical transformations, including the synthesis of amines and nitrogen-containing heterocycles. wikipedia.orgpsu.edu The synthesis of aromatic azides is often achieved through the diazotization of an aromatic amine followed by reaction with an azide source, such as sodium azide. wikipedia.orgorganic-chemistry.org
Phenylacetic acid and its derivatives are another cornerstone of organic and medicinal chemistry. researchgate.netwikipedia.org The phenylacetic acid framework consists of a phenyl group attached to a carboxylic acid through a methylene (B1212753) bridge. wikipedia.orgyoutube.com This structural motif is found in numerous pharmaceuticals, including anti-inflammatory drugs like ibuprofen (B1674241) and diclofenac, as well as in natural products and plant growth regulators. researchgate.netmdpi.com The versatility of the carboxylic acid group allows for a wide range of chemical modifications, making phenylacetic acid derivatives valuable starting materials for the synthesis of more complex molecules. mdpi.com
Significance of Azide and Carboxylic Acid Dual Functionalities in Organic Synthesis
The presence of both an azide and a carboxylic acid group in this compound provides a powerful combination for organic synthesis. broadpharm.comnih.gov The azide group is a highly versatile functional group known for its participation in "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. wikipedia.orgeurekaselect.com This reaction is highly efficient and chemoselective, allowing for the specific linking of molecular fragments. wikipedia.org Additionally, azides can be reduced to amines, providing a pathway to introduce nitrogen into a molecule. wikipedia.org
The carboxylic acid functionality offers a complementary set of synthetic possibilities. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. wikipedia.orgknowde.com This allows for the attachment of the this compound scaffold to other molecules, including peptides, polymers, and surfaces. acs.org The ability to independently react the azide and carboxylic acid groups allows for the sequential or orthogonal functionalization of the molecule, making it a valuable linker and building block in the construction of complex molecular architectures. broadpharm.comnih.gov For instance, the carboxylic acid can be activated and coupled to an amine, while the azide remains available for a subsequent click reaction. rsc.org
Historical Development of Related Chemical Scaffolds
The development of chemical scaffolds related to this compound has a rich history rooted in the fundamental discoveries of organic chemistry. The journey of phenylacetic acid began with its identification as a plant auxin, a class of hormones that regulate plant growth. researchgate.netnih.gov Research into phenylacetic acid and its derivatives flourished in the mid-20th century, leading to the discovery of its antimicrobial properties and its role as a precursor in the synthesis of penicillin. researchgate.netwikipedia.org
The chemistry of azides dates back to the late 19th century with the discovery of hydrazoic acid and the subsequent development of the Curtius rearrangement, a reaction that converts acyl azides to isocyanates. wikipedia.org A pivotal moment in azide chemistry was the development of the Schmidt reaction in 1924, which involves the reaction of an azide with a carbonyl compound in the presence of acid to yield an amine or amide. wikipedia.orgorganic-chemistry.org The advent of "click chemistry" in the early 2000s, particularly the copper-catalyzed azide-alkyne cycloaddition, dramatically expanded the utility of azides in various fields, including drug discovery and materials science. eurekaselect.com The synthesis of bifunctional molecules like this compound represents a convergence of these historical streams, providing chemists with powerful tools for modern molecular design and synthesis.
Detailed Research Findings
The synthesis of this compound typically starts from 2-(3-aminophenyl)acetic acid. The key transformation is the conversion of the amino group to an azide group. This is commonly achieved through a diazotization reaction, where the primary aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.orgorganic-chemistry.orgresearchgate.net This intermediate is then reacted with an azide salt, such as sodium azide, to yield the desired this compound. wikipedia.orgorganic-chemistry.org Careful control of reaction conditions, particularly temperature, is crucial during the diazotization step to avoid decomposition of the unstable diazonium salt. google.comgoogleapis.com
Interactive Data Tables
Structure
3D Structure
Properties
CAS No. |
83528-01-2 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(3-azidophenyl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
UZXQDXYRZHXEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Azidophenyl Acetic Acid and Structural Analogues
Precursor-Based Synthesis Strategies
Synthesis from Nitro Aromatic Precursors
A common and cost-effective strategy for synthesizing 2-(3-azidophenyl)acetic acid begins with nitro-substituted aromatic compounds. The nitro group serves as a stable precursor to the azide (B81097) functionality.
The synthesis typically starts with 3-nitrophenylacetic acid. nih.govsigmaaldrich.com Several methods exist for the preparation of this key intermediate. One approach involves the nitration of phenylacetic acid, though this can lead to a mixture of ortho, meta, and para isomers. A more controlled synthesis starts from 3-nitroacetophenone, which can be converted to 3-nitrophenylacetic acid via the Willgerodt reaction. tandfonline.com However, this method can suffer from low yields due to the harsh reaction conditions which can lead to the reduction of the nitro group. tandfonline.com An improved Willgerodt reaction using a preformed enamine has been reported to give higher yields. tandfonline.com Another route to 3-nitrophenylacetic acid involves the hydrolysis of 3-nitrophenylacetonitrile, which can be prepared from 3-nitrobenzyl chloride. tandfonline.com
Once 3-nitrophenylacetic acid is obtained, the nitro group is reduced to an amino group to yield 3-aminophenylacetic acid. prepchem.comgoogle.comorgsyn.org This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents such as iron in acetic acid or tin in hydrochloric acid. prepchem.comorgsyn.org
The resulting 3-aminophenylacetic acid is then converted to the target azide, as will be discussed in section 2.1.3.
Table 1: Synthesis of 3-Nitrophenylacetic Acid from Various Precursors
| Starting Material | Key Transformation | Reagents | Reported Yield |
| 3-Nitroacetophenone | Willgerodt-Kindler Reaction | Sulfur, Morpholine | Low (7%) tandfonline.com |
| 3-Nitroacetophenone | Modified Willgerodt Reaction | Preformed enamine, Sulfur | 41.7% (overall) tandfonline.com |
| 3-Nitrobenzyl Chloride | Cyanation followed by Hydrolysis | NaCN, H₂O/H⁺ | 38% tandfonline.com |
| 2-Methylphenylacetic acid | Nitration | Nitric acid, Acetic anhydride | 61.4% google.com |
Derivatization from Aminophenylacetic Acid Derivatives
A more direct route to this compound involves the derivatization of 3-aminophenylacetic acid. sigmaaldrich.com This precursor, which contains the desired acetic acid moiety and a versatile amino group, is commercially available or can be synthesized as described in the previous section. prepchem.comgoogle.comorgsyn.org
The primary transformation in this strategy is the conversion of the amino group into an azide group. This is a well-established chemical transformation that proceeds through a diazonium salt intermediate.
Pathways Involving Diazotization and Azide Introduction
The conversion of an aromatic amine to an azide is a fundamental transformation in organic synthesis. This process is central to the synthesis of this compound from its amino precursor. The reaction proceeds in two distinct steps: diazotization and azide substitution.
First, the amino group of 3-aminophenylacetic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). This reaction forms a transient diazonium salt.
Subsequently, the diazonium salt solution is treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion displaces the dinitrogen gas (N₂), which is an excellent leaving group, to form the desired this compound. Careful control of the reaction temperature is crucial to prevent the decomposition of the diazonium salt and to minimize the formation of side products.
Approaches to Introducing the Acetic Acid Moiety
In some synthetic strategies, the acetic acid side chain is introduced onto a pre-existing azido-functionalized benzene (B151609) ring. This approach can be advantageous if the azido-substituted starting materials are readily accessible.
One classical method for introducing a two-carbon chain is the Willgerodt-Kindler reaction. For instance, 3-azidoacetophenone could potentially be converted to the corresponding thiomorpholide, which can then be hydrolyzed to yield this compound. However, the stability of the azide group under the high temperatures often required for this reaction could be a concern.
Another approach involves the hydrolysis of a nitrile. For example, 3-azidobenzyl cyanide could be hydrolyzed under acidic or basic conditions to afford the target acetic acid. The precursor, 3-azidobenzyl cyanide, could be synthesized from 3-azidobenzyl halide via nucleophilic substitution with a cyanide salt.
Advanced Synthetic Protocols
To address the challenges associated with traditional batch synthesis, particularly in terms of safety and scalability, advanced synthetic methodologies are being explored.
Continuous-Flow Synthesis Methodologies
Continuous-flow synthesis has emerged as a powerful tool for the safe and efficient production of aryl azides. beilstein-journals.orgnih.govrsc.org The use of microreactors or flow reactors offers significant advantages, including precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orgtib.euvapourtec.com This level of control is particularly beneficial when handling potentially explosive intermediates like organic azides and diazonium salts.
In the context of synthesizing this compound, a continuous-flow setup could be employed for the diazotization of 3-aminophenylacetic acid and the subsequent reaction with an azide source. nih.gov The small reaction volumes within the flow system minimize the risk associated with the accumulation of hazardous intermediates. Furthermore, the high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, preventing thermal runaway reactions. beilstein-journals.org
Stereoselective and Regioselective Synthetic Control
The synthesis of this compound and its structural analogues often requires precise control over stereochemistry and regiochemistry to achieve the desired therapeutic effects and to isolate specific isomers. Methodologies to achieve this control include enzymatic resolutions, asymmetric synthesis using chiral auxiliaries or catalysts, and regioselective reactions that direct functionalization to a specific position on the aromatic ring.
Stereoselective Synthesis
Stereoselective synthesis is crucial for producing enantiomerically pure 2-arylpropionic acids, a class of compounds to which this compound belongs. The biological activity of these compounds often resides in only one of the enantiomers.
One prominent method for achieving high enantioselectivity is through enzymatic kinetic resolution . This technique utilizes enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. For instance, various esterases from the bacterial Brevibacterium sp. have demonstrated the ability to hydrolyze racemic ethyl (R,S)-2-arylpropionates with high enantioselectivity, yielding the desired (S)-enantiomers, which typically exhibit greater anti-inflammatory activity. frontiersin.org The enantioselectivity of these enzymes can be further enhanced through protein engineering. frontiersin.org
Another approach is dynamic kinetic resolution (DKR) , which combines enzymatic resolution with in-situ racemization of the less reactive enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. A study by Shiina and co-workers described a DKR protocol for a wide range of 2-arylpropionic acids, highlighting its applicability in producing chiral nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.org
The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. For example, α-hydroxy esters can serve as chiral reagents in the asymmetric synthesis of 2-arylpropionic acids. acs.org Similarly, chiral 2-aryl-2-fluoropropanoic acids, which are structural analogues, have been synthesized through kinetic resolution using enantioselective esterification. mdpi.com
Table 1: Examples of Stereoselective Synthesis of 2-Arylpropionic Acid Analogues
| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Racemic ethyl (R,S)-2-arylpropionates | Esterase (Est924) | (S)-2-arylpropionic acids | High | frontiersin.org |
| Dynamic Kinetic Resolution | Racemic 2-arylpropionic acids | Not specified | (S)-Ibuprofen | Not specified | rsc.org |
| Kinetic Resolution | Racemic 2-aryl-2-fluoropropanoic acids | Enantioselective esterification | Chiral 2-aryl-2-fluoropropanoic acids | Not specified | mdpi.com |
| Chemoenzymatic Synthesis | Racemic (dibenzyloxy)-azidoacetate | Pig liver esterase (PLE) | (2R,3R)-(dibenzyloxy)azidoalcohol | >99% | nih.gov |
Regioselective Synthesis
Regioselective control is essential for introducing substituents at specific positions on the phenyl ring of phenylacetic acid derivatives. This is particularly important for synthesizing the 3-azido isomer specifically.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the regioselective synthesis of substituted phenylacetic acids. inventivapharma.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and a boronic acid derivative. For instance, methyl 2-(2-chloropyridyl or 2-methoxypyridyl)phenylacetates have been synthesized using this method, demonstrating its utility in creating specific regioisomers. researchgate.net The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives also employs Suzuki-Miyaura coupling to introduce phenyl groups at specific positions on the aromatic core. mdpi.comresearchgate.net
A metal-free, catalytic regioselective oxidative conversion of vinylarenes offers a mild approach to phenylacetic acid derivatives. This method uses molecular iodine and oxone to achieve the desired transformation, proceeding through a tandem iodofunctionalization/de-iodination induced rearrangement. rsc.org
Furthermore, electrophile-driven regioselective synthesis of functionalized quinolines has been demonstrated through the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols. organic-chemistry.org While not directly applied to this compound, this principle of using directing groups and specific reagents to control the position of functionalization is a key strategy in organic synthesis.
Table 2: Examples of Regioselective Synthesis of Phenylacetic Acid Analogues
| Method | Starting Material | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic ester and ethyl bromoacetate | Pd(OAc)₂, P(Nap)₃, K₂CO₃ | Ortho-substituted phenylacetic acid | Csp²-Csp³ coupling | inventivapharma.com |
| Oxidative Conversion | Vinylarenes | I₂, Oxone | Phenylacetic acid derivatives | Metal-free, regioselective | rsc.org |
| Suzuki-Miyaura Coupling | 3,4,5-tribromotoluene and phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3,4,5-triphenyltoluene (intermediate) | Regiocontrolled introduction of phenyl groups | mdpi.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 3 Azidophenyl Acetic Acid
Reactions of the Azide (B81097) Functionality
The azide group in 2-(3-azidophenyl)acetic acid is a high-energy, yet relatively stable, functional group that does not readily react with many common biological molecules, making it an excellent tool for bioorthogonal chemistry. Its reactivity is primarily centered on reactions with alkynes and phosphines, as well as its decomposition under thermal or photochemical conditions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. organic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of 10^7 to 10^8 compared to the uncatalyzed thermal Huisgen cycloaddition and provides excellent control over the regioselectivity of the product. organic-chemistry.orgalfa-chemistry.com
The reaction is highly tolerant of a wide range of functional groups and can be performed in various solvents, including aqueous media, over a broad pH range (4-12). organic-chemistry.orgnih.gov The typical catalytic system involves a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ. nih.gov
A key feature of the CuAAC reaction is its exceptional regioselectivity. While the uncatalyzed thermal Huisgen cycloaddition of azides and terminal alkynes often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgnih.gov This high level of control is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate. The azide coordinates to the copper center, and the subsequent cyclization occurs in a stepwise manner that favors the formation of the 1,4-disubstituted product. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be used to selectively generate the 1,5-disubstituted triazole isomer. organic-chemistry.org
| Reaction Type | Catalyst | Primary Product |
|---|---|---|
| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-regioisomers |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | 1,5-disubstituted 1,2,3-triazole |
A variation of the CuAAC reaction involves the use of 2-alkynoic acids, which can undergo a decarboxylative cycloaddition with organic azides. beilstein-journals.orgnih.gov This reaction proceeds via the in situ generation of a copper acetylide intermediate following decarboxylation of the alkynoic acid. beilstein-journals.orgnih.gov While specific studies on the decarboxylative cycloaddition of this compound were not found, the established reactivity of other aryl azides suggests that this compound could potentially undergo a similar transformation. The proposed mechanism would involve the initial decarboxylation of an alkynoic acid to form a copper acetylide, which would then react with this compound in a regioselective [3+2] cycloaddition to yield the corresponding triazole. beilstein-journals.orgnih.gov This approach offers an alternative to using terminal alkynes directly.
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high ring strain of cyclooctyne (B158145) derivatives to accelerate the cycloaddition with azides. magtech.com.cnnih.gov This bioorthogonal reaction is particularly useful for in vivo applications where the toxicity of a metal catalyst is a concern. nih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne upon formation of the more stable triazole ring. magtech.com.cn
Various cyclooctyne reagents have been developed to fine-tune the reaction kinetics and solubility, including dibenzoannulated cyclooctynes (DIBO, DBCO), and bicyclononynes (BCN). enamine.net The reaction of this compound with these strained alkynes is expected to proceed readily under physiological conditions to form the corresponding triazole conjugate. The rate of the SPAAC reaction is influenced by the structure of the cyclooctyne, with more strained systems generally reacting faster. nih.gov
| Cyclooctyne Reagent | Common Abbreviation | Key Feature |
|---|---|---|
| Dibenzocyclooctynol | DIBO | Early generation, good reactivity |
| Dibenzoazacyclooctyne | DBCO | High reactivity |
| Bicyclononyne | BCN | Balance of high reactivity and small size |
The Staudinger reaction involves the reaction of an azide with a tertiary phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate with the concomitant loss of nitrogen gas. sigmaaldrich.comwikipedia.org In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide, a process known as the Staudinger reduction. wikipedia.org
The Staudinger ligation is a modification of this reaction that allows for the formation of a stable amide bond. thermofisher.com This is achieved by incorporating an electrophilic trap, typically an ester, on one of the phosphine's aryl substituents. sigmaaldrich.com The initially formed aza-ylide undergoes an intramolecular reaction with the electrophilic trap, leading to the formation of an amide-linked product. organic-chemistry.org This reaction is highly chemoselective and bioorthogonal, making it a valuable tool for peptide synthesis and protein modification. organic-chemistry.org The reaction of this compound with an appropriately designed phosphine reagent would be expected to proceed via the Staudinger ligation to form a stable amide conjugate.
Organic azides can undergo decomposition upon heating or exposure to ultraviolet light, typically leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. rsc.org The resulting nitrene can then undergo a variety of subsequent reactions, including insertion into C-H or O-H bonds, or rearrangement. rsc.org
For aryl azides, the thermal decomposition can lead to the formation of various products depending on the reaction conditions and the presence of other functional groups. rsc.org In some cases, intramolecular cyclization can occur. For instance, the thermal decomposition of some carboxylic acid azides has been shown to yield cyclized products rather than the expected isocyanates via a Curtius rearrangement. rsc.org
The photochemical decomposition of aryl azides also proceeds through a nitrene intermediate. researchgate.net The reactivity of the nitrene generated from this compound would be influenced by the presence of the acetic acid moiety. Potential reaction pathways for the intermediate nitrene could include intramolecular cyclization or intermolecular reactions if trapping agents are present.
Thermal and Photochemical Decomposition Pathways
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound undergoes typical reactions of this functional group, primarily involving nucleophilic acyl substitution. These reactions are generally compatible with the presence of the azide moiety, allowing for the selective modification of the carboxylic acid end of the molecule.
Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. This is typically carried out under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative. masterorganicchemistry.comchemguide.co.uk
Fischer Esterification: This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction toward the ester product. masterorganicchemistry.comgoogle.com
Example Reaction: this compound + ROH ⇌ (H⁺ catalyst) ⇌ Alkyl 2-(3-azidophenyl)acetate + H₂O
The azide group is generally stable under these conditions, provided that excessively high temperatures or prolonged reaction times with very strong, non-nucleophilic acids (which could trigger nitrenium ion formation) are avoided.
The carboxylic acid can react with a primary or secondary amine to form an amide bond. This reaction is fundamental in peptide synthesis, where this compound can be incorporated as an unnatural amino acid. wikipedia.org Direct reaction of a carboxylic acid and an amine requires high temperatures, so "coupling reagents" are typically used to facilitate the reaction under milder conditions. luxembourg-bio.comunimi.it
These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, making it susceptible to nucleophilic attack by the amine. luxembourg-bio.comamericanpeptidesociety.org
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) americanpeptidesociety.org | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress side reactions. americanpeptidesociety.orgpeptide.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Activates the carboxylic acid to form an oxyphosphonium species. |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Forms an activated ester in situ, which rapidly reacts with the amine. peptide.com |
This methodology allows for the efficient synthesis of amides and peptides containing the 3-azidophenylacetyl moiety under conditions that are fully compatible with the azide functional group. doi.orgbachem.com
Anhydride Formation
The carboxylic acid moiety of this compound allows it to undergo reactions typical of this functional group, including the formation of an acid anhydride. Acid anhydrides can be prepared from carboxylic acids through various methods, most commonly via dehydration or by reacting a carboxylate salt with an acyl chloride. khanacademy.orgyoutube.com
One common laboratory method involves the reaction of two equivalents of a carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), or by heating the carboxylic acid to high temperatures. youtube.com However, a more controlled and widely used synthesis involves the reaction of a carboxylate salt with an acyl chloride. youtube.comlibretexts.org For instance, this compound can be deprotonated by a non-nucleophilic base, such as sodium hydroxide, to form sodium 2-(3-azidophenyl)acetate. This salt can then react with an acyl chloride, such as 2-(3-azidophenyl)acetyl chloride (which can be prepared from the corresponding carboxylic acid using a reagent like thionyl chloride), to form the symmetrical anhydride, bis(2-(3-azidophenyl)acetic) anhydride. khanacademy.org
The generic mechanism for this nucleophilic acyl substitution is initiated by the attack of the carboxylate anion on the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the acid anhydride. khanacademy.org
Alternatively, mixed anhydrides can be formed. For example, reacting this compound with acetic anhydride can result in the formation of acetic 2-(3-azidophenyl)acetic anhydride. libretexts.orgwikipedia.org Acid anhydrides are valuable as activated carboxylic acid derivatives in organic synthesis, reacting more readily with nucleophiles than the parent acid but are generally less reactive than acyl chlorides. libretexts.org They readily undergo hydrolysis in the presence of water to revert to the constituent carboxylic acids. wikipedia.orglibretexts.org
Table 1: Common Reagents for Anhydride Formation from Carboxylic Acids
| Method | Reagent(s) | Byproduct(s) | Notes |
|---|---|---|---|
| Dehydration | Heat, Phosphorus Pentoxide (P₄O₁₀) | Water | Requires high temperatures; can be harsh. |
| Acyl Chloride Route | 1. Base (e.g., NaOH, Pyridine)2. Acyl Chloride | Salt (e.g., NaCl), Water | A versatile and common laboratory method. khanacademy.orgyoutube.com |
| Mixed Anhydride | Another Anhydride (e.g., Acetic Anhydride) | Carboxylic Acid | Useful for creating activated species for peptide coupling. libretexts.org |
Derivatization for Analytical Purposes (e.g., LC-MS, GC)
The dual functionality of this compound—a polar carboxylic acid and a reactive azide group—presents challenges for direct analysis by methods like Gas Chromatography (GC) and can sometimes benefit from derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method, such as increased volatility for GC or enhanced ionization for MS. umanitoba.ca
For Gas Chromatography (GC):
Direct GC analysis of carboxylic acids like this compound is problematic due to their low volatility and high polarity, which can lead to poor peak shape and adsorption onto the GC column. umanitoba.cacolostate.edu To overcome this, the carboxylic acid group is typically converted into a more volatile, less polar derivative. Common derivatization strategies include:
Esterification: This is the most popular method for derivatizing carboxylic acids. umanitoba.cagcms.cz It involves converting the carboxyl group (-COOH) into an ester group (-COOR). Methyl esters are often preferred due to their high volatility. colostate.edu Reagents like diazomethane, or a combination of an alcohol (e.g., methanol) with an acid catalyst (e.g., HCl, BF₃), are frequently used. colostate.edu
Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. umanitoba.ca Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile TMS-esters. The ease of derivatization with silylating agents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.
The azide group is generally stable under typical derivatization and GC conditions, although high temperatures in the GC inlet could potentially induce decomposition.
For Liquid Chromatography-Mass Spectrometry (LC-MS):
While this compound can often be analyzed directly by LC-MS, derivatization can be employed to improve chromatographic retention on reversed-phase columns, enhance ionization efficiency (particularly in positive ion mode), and increase the selectivity and sensitivity of the analysis. ddtjournal.comnih.gov
Carboxylic Acid Derivatization: The carboxyl group can be reacted with reagents that introduce a permanently charged or easily ionizable moiety. For instance, coupling with a reagent containing a tertiary amine, like 2-dimethylaminoethylamine, would produce an amide derivative that ionizes readily in positive electrospray ionization (ESI) mode. Other reagents are designed to improve fragmentation in tandem MS (MS/MS) analysis, allowing for more specific detection. nih.gov
Azide Group Derivatization: Although less common for routine analysis, the azide group itself can be derivatized. A prominent reaction is the "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with an alkyne to form a stable triazole. nih.gov If an alkyne-containing derivatizing agent with a readily ionizable tag is used, this can significantly enhance MS detection. researchgate.net This approach offers high specificity for azide-containing compounds. researchgate.net
Table 2: Selected Derivatization Reagents for Analytical Purposes
| Analytical Method | Functional Group Targeted | Reagent Class | Example Reagent | Resulting Derivative | Benefit |
|---|---|---|---|---|---|
| GC | Carboxylic Acid | Alkylating | Diazomethane | Methyl Ester | Increased Volatility colostate.edu |
| GC | Carboxylic Acid | Silylating | BSTFA | Trimethylsilyl Ester | Increased Volatility, Thermal Stability |
| LC-MS | Carboxylic Acid | Amidation/Tagging | 2-Dimethylaminoethylamine, EDC | Amide with Tertiary Amine | Enhanced Positive Mode ESI Signal ddtjournal.com |
| LC-MS | Azide | Cycloaddition | Alkyne-tagged molecule (via CuAAC) | Triazole | High Specificity, Signal Enhancement researchgate.net |
Tandem Reactions and Cascade Processes Involving Both Functionalities
The presence of both an azide and a carboxylic acid group in this compound allows for the design of tandem or cascade reactions, where a single synthetic operation triggers a sequence of two or more bond-forming events. Such processes are highly efficient as they reduce the number of separate synthetic steps, purifications, and reagent use.
A hypothetical tandem reaction could involve an initial transformation of one functional group that generates a reactive intermediate, which then reacts intramolecularly with the second functional group.
Example of a Potential Tandem Process:
Initial Azide Reduction/Aza-Wittig Reaction: The azide group can be converted into an iminophosphorane via the Staudinger reaction using a phosphine, such as triphenylphosphine. This iminophosphorane is a powerful nucleophile and can undergo an intramolecular aza-Wittig reaction with an electrophile.
Intramolecular Cyclization: If the carboxylic acid group is first converted to a more electrophilic species, such as an ester or acyl chloride, the in-situ generated iminophosphorane could potentially attack the carbonyl carbon. However, a more plausible cascade involves the reaction of the iminophosphorane with an external aldehyde or ketone. The subsequent steps could then involve the carboxylic acid.
A more direct tandem process could be an intramolecular Schmidt reaction . While the Schmidt reaction typically involves the addition of hydrazoic acid to a ketone or carboxylic acid to form an amide or amine, a variation could be envisioned. If the carboxylic acid of this compound is activated (e.g., as a mixed anhydride) and treated with a strong acid, it could potentially undergo an intramolecular cyclization via attack of the azide, followed by rearrangement to form a lactam.
Another possibility involves the thermal or photochemical decomposition of the azide to form a highly reactive nitrene. This nitrene could then undergo various intramolecular reactions:
C-H Insertion: The nitrene could insert into the C-H bond of the acetic acid side chain, leading to the formation of a five-membered lactam.
Cyclization onto the Aromatic Ring: The nitrene could react with the aromatic ring to form azepine derivatives.
These tandem processes, while plausible based on the known reactivity of azides and carboxylic acids, would require specific experimental investigation to determine their feasibility and outcomes for the this compound scaffold. The success of such reactions often depends critically on the substrate geometry and reaction conditions.
Investigations into Reaction Kinetics and Thermodynamics
Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public literature. However, the behavior of the molecule can be inferred from the well-documented properties of its constituent functional groups: the carboxylic acid and the aromatic azide.
Thermodynamics:
Anhydride Formation: The formation of a carboxylic anhydride from two molecules of a carboxylic acid via dehydration is an endergonic process (positive ΔG), meaning it is not spontaneous and requires an input of energy. researchgate.net This is why dehydrating agents or the use of more reactive starting materials like acyl chlorides are necessary to drive the reaction. researchgate.net
Esterification: The esterification of a carboxylic acid with an alcohol is a reversible reaction with an equilibrium constant that is typically close to 1, indicating that the free energy change (ΔG) is small. everant.orguobaghdad.edu.iq To achieve high yields, the reaction is often driven forward by removing one of the products (usually water) or by using a large excess of one reactant. mdpi.com
Kinetics:
Esterification: The kinetics of acid-catalyzed esterification are well-studied. The reaction is typically slow without a catalyst and is considered a second-order reaction. everant.org The rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. uobaghdad.edu.iqresearchgate.net Increasing the temperature increases the reaction rate constant, as expected. uobaghdad.edu.iq
Azide Reactions: The kinetics of azide reactions are highly variable. Thermal decomposition of aryl azides to nitrenes typically requires high temperatures and follows first-order kinetics. The rates are influenced by the electronic nature of the substituents on the aromatic ring. Cycloaddition reactions, such as the CuAAC "click" reaction, can be very fast, with second-order rate constants, especially when catalyzed.
A summary of expected thermodynamic and kinetic parameters for key reactions is presented below. The values are illustrative and based on related, simpler systems like acetic acid.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utilization as a Building Block for Complex Molecular Architectures
The compound serves as a foundational element for creating a diverse range of molecular frameworks, from novel heterocyclic rings to larger, multi-ring systems.
The presence of both an azide (B81097) and a carboxylic acid on the same phenylacetic acid backbone allows for the targeted synthesis of various heterocyclic rings.
Triazoles: The most prominent reaction involving the azide group is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a stable 1,2,3-triazole ring. inventivapharma.com This reaction is a cornerstone of "click chemistry," a concept celebrated for its reliability, high yield, and biocompatibility. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, which proceeds with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. inventivapharma.comnih.gov The reaction is robust, tolerating a wide variety of functional groups and aqueous conditions. encyclopedia.pub
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, ruthenium catalysts direct the cycloaddition to produce the 1,5-disubstituted triazole isomer. inventivapharma.com This catalytic system can also accommodate internal alkynes, broadening its synthetic utility. inventivapharma.com
By reacting 2-(3-azidophenyl)acetic acid with various terminal alkynes under these catalytic conditions, a library of triazole-containing phenylacetic acid derivatives can be readily synthesized.
Oxazoles and Thiadiazoles: The carboxylic acid group of this compound is the key functional group for building other heterocyclic systems like oxazoles and thiadiazoles.
Oxazole (B20620) Synthesis: A general and efficient method for creating oxazole rings involves the reaction of a carboxylic acid with an isocyanoacetate reagent. encyclopedia.pub The carboxylic acid is activated in situ and then undergoes cyclization with the isocyanide to form the 4,5-disubstituted oxazole ring. encyclopedia.pub Applying this method to this compound would yield an oxazole derivative while preserving the azide group for further modifications.
Thiadiazole Synthesis: 1,3,4-Thiadiazoles can be synthesized in a one-pot reaction by the cyclodehydration of a carboxylic acid with thiosemicarbazide. mdpi.comorganic-chemistry.org Reagents like phosphorus oxychloride or polyphosphate ester are typically used to facilitate this transformation. mdpi.comorganic-chemistry.org This pathway allows the conversion of the acetic acid moiety into a thiadiazole ring system.
Table 1: Synthesis of Heterocyclic Systems from this compound
| Heterocycle | Key Reagent(s) | Functional Group Used | Reaction Type |
| 1,2,3-Triazole | Terminal Alkyne, Cu(I) or Ru catalyst | Azide | Huisgen 1,3-Dipolar Cycloaddition inventivapharma.com |
| Oxazole | Isocyanoacetate | Carboxylic Acid | Cyclocondensation encyclopedia.pub |
| 1,3,4-Thiadiazole | Thiosemicarbazide, POCl₃ | Carboxylic Acid | Cyclodehydration organic-chemistry.org |
The bifunctional nature of this compound presents an opportunity for creating polycyclic fused systems through intramolecular reactions. A plausible strategy involves first modifying the carboxylic acid group. For instance, the acid can be converted into an amide with an alkyne-containing amine. The resulting molecule, now possessing both an azide and an alkyne, can undergo an intramolecular Huisgen cycloaddition. This "tandem" approach, where an initial reaction sets up a subsequent intramolecular cyclization, is an efficient strategy for building complex, fused heterocyclic scaffolds with high regioselectivity. nih.gov
While phenylacetic acid derivatives are important in natural product synthesis, a direct role for this compound as a precursor in lignan (B3055560) synthesis is not prominently documented in the reviewed scientific literature.
Role in Bioconjugation Strategies (General Chemical Methodologies)
Bioconjugation, the process of linking molecules to biomacromolecules like proteins, is a field where this compound can serve as a valuable heterobifunctional linker.
The azide group is a bioorthogonal handle, meaning it does not react with biological functionalities, making it perfect for "click chemistry" applications in complex biological media. nih.gov It can be specifically reacted with a biomolecule that has been pre-functionalized with an alkyne group. organic-chemistry.org
Simultaneously, the carboxylic acid can be activated to form a stable amide bond with amine groups, such as the side chain of lysine (B10760008) residues in proteins. rsc.org A common method involves converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines. This dual reactivity allows for the precise and stable attachment of this compound, or any molecule attached to it, to biological targets. researchgate.net
Development of Chemical Probes and Labeling Reagents (Excluding Clinical/Human Use)
A direct and significant application of this compound is in the creation of chemical probes for studying biological systems. Specifically, the tritiated (³H) form of m-azidophenyl acetic acid has been synthesized and used as a reagent to create radioactive photoaffinity ligands. wikipedia.org In one study, it was used to prepare photoaffinity-labeled analogues of the insect hormone 20-hydroxyecdysone. wikipedia.org Such probes are invaluable in biochemistry for identifying and studying the binding sites of receptors and enzymes. The aryl azide group in these probes acts as a photo-reactive crosslinker; upon exposure to UV light, it forms a highly reactive nitrene that covalently binds to nearby amino acid residues at the target binding site.
Contributions to Supramolecular Chemistry and Materials Science (as Chemical Entities)
The distinct functional groups of this compound make it a candidate for building blocks in materials science and supramolecular chemistry.
In materials science, the azide group allows the molecule to be used as a monomer in polymerization reactions. Using the principles of click chemistry, it can be polymerized with molecules containing at least two alkyne groups (di-alkynes) to form long-chain polymers. inventivapharma.com This approach is a powerful tool for creating novel materials with defined structures. arizona.edu
In supramolecular chemistry, which involves non-covalent interactions, the carboxylic acid group is of key importance. Carboxylic acids are well-known to form strong, directional hydrogen bonds, often creating stable dimeric structures. This self-association property can be exploited to guide the assembly of molecules into larger, ordered supramolecular structures. The presence of the azide group offers a secondary site for further functionalization of these assemblies.
Design and Synthesis of Scaffolds for Chemical Library Development
The strategic design and synthesis of molecular scaffolds are fundamental to the development of chemical libraries for high-throughput screening and drug discovery. The generation of structurally diverse and complex molecules is a key objective in diversity-oriented synthesis (DOS), a strategy aimed at producing novel compound collections with broad biological relevance. frontiersin.orgcam.ac.uk this compound has emerged as a valuable building block in this field due to the orthogonal reactivity of its carboxylic acid and azide functional groups. This allows for the systematic and divergent construction of a wide array of molecular scaffolds.
The core principle behind using this compound in scaffold development lies in its ability to participate in sequential and regioselective chemical transformations. The carboxylic acid moiety provides a handle for traditional peptide coupling, esterification, and amide bond-forming reactions, while the azide group serves as a versatile precursor for various nitrogen-containing heterocycles and for bioorthogonal "click" chemistry reactions. This dual functionality enables the generation of libraries with significant skeletal diversity from a single, readily accessible starting material. cam.ac.uk
Research in the area of diversity-oriented synthesis often focuses on the efficient construction of polycyclic and three-dimensional (3D) fragment collections, as these are considered to be of high value in fragment-based drug discovery (FBDD). frontiersin.org The incorporation of the phenylacetic acid motif can be a starting point for the synthesis of such complex structures.
A key strategy in DOS is the "build/couple/pair" approach, which involves the construction of building blocks, their coupling to form reactive intermediates, and subsequent intramolecular reactions to yield distinct scaffolds. frontiersin.org this compound is an ideal substrate for this strategy. For instance, the carboxylic acid can be coupled with a variety of amino acids or other bifunctional molecules. Subsequent manipulation of the azide group can then lead to the formation of diverse heterocyclic systems.
One of the most powerful applications of the azide functionality is its participation in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form stable triazole rings. This reaction, often catalyzed by copper(I) or ruthenium(I), is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. By reacting this compound-derived amides or esters containing an alkyne partner, complex bicyclic or polycyclic scaffolds can be readily assembled.
Furthermore, the azide group can be reduced to an amine, which dramatically expands the potential for diversification. The resulting aminophenylacetic acid derivative can be subjected to a host of well-established amine chemistries, including reductive amination, acylation, and sulfonylation. Moreover, the newly formed amino group can participate in intramolecular cyclization reactions with the side chain introduced at the carboxylic acid position, leading to the formation of lactams and other nitrogen-containing heterocycles. These heterocycles are often considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active compounds. nih.gov
The development of novel synthetic methodologies that provide access to diverse and complex scaffolds is an ongoing area of research. For example, the synthesis of various fused-ring systems and bridged bicyclic compounds is a major focus in the design of new chemical libraries. nih.govrsc.org The strategic incorporation of building blocks like this compound into these synthetic routes can significantly enhance the structural diversity of the resulting compound collections.
The table below illustrates the potential of this compound as a starting material for generating scaffold diversity. It outlines a hypothetical reaction scheme where the carboxylic acid is first coupled with a generic building block "R," and then the azide is transformed through various reactions to yield different core scaffolds.
| Starting Material | Reaction at Carboxylic Acid | Intermediate | Reaction at Azide Group | Resulting Scaffold Core |
| This compound | Amide coupling with R-NH2 | 2-(3-azidophenyl)-N-R-acetamide | Huisgen Cycloaddition with an alkyne | Triazole-fused system |
| This compound | Amide coupling with R-NH2 | 2-(3-azidophenyl)-N-R-acetamide | Staudinger Reduction followed by acylation | Acylated aminophenyl derivative |
| This compound | Amide coupling with R-NH2 | 2-(3-azidophenyl)-N-R-acetamide | Intramolecular [3+2] cycloaddition | Fused heterocyclic system |
| This compound | Esterification with R-OH | R-O-acetyl-2-(3-azidophenyl)acetate | Reduction to amine and intramolecular cyclization | Lactam-containing scaffold |
Computational and Theoretical Studies of 2 3 Azidophenyl Acetic Acid and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules like 2-(3-azidophenyl)acetic acid. mdpi.comresearchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
A key aspect of these studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com For aromatic azides, the HOMO is often localized on the phenyl ring and the azide (B81097) group, while the LUMO can be distributed over the aromatic system.
In a study on a triazine derivative, DFT calculations at the B3LYP/6-311++G basis set were used to determine the HOMO and LUMO energies, which were found to be -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO gap of 4.4871 eV. irjweb.com Similar calculations for this compound would be expected to show the influence of both the electron-withdrawing azide group and the carboxylic acid moiety on the electronic properties of the phenyl ring. Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer and intramolecular interactions, providing a more detailed picture of the electronic delocalization within the molecule. nih.gov
The reactivity of aryl azides is a central theme in their computational analysis. Studies have shown that phenyl azide can be characterized as a moderate electrophile and a moderate nucleophile. rsc.org This ambiphilic nature is crucial for its participation in various reactions, particularly cycloadditions. The electronic structure of the azide group itself has been studied in detail, revealing how its properties are influenced by the larger molecular fragment to which it is attached. researchgate.net For instance, in 3'-azido-3'-deoxythymidine (AZT), the geometry of the azide group is distorted compared to simpler organic azides like hydrazoic acid. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -6.2967 | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | -1.8096 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4871 | Reflects chemical reactivity and kinetic stability. |
Mechanistic Elucidation of Key Transformations (e.g., Cycloadditions, Decompositions)
Computational chemistry plays a pivotal role in unraveling the mechanisms of reactions involving this compound, such as cycloadditions and thermal decompositions. The azide group is well-known for its ability to participate in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various dipolarophiles like alkynes and alkenes to form triazoles. rsc.orgresearchgate.netsci-rad.com
Theoretical studies using Molecular Electron Density Theory (MEDT) and DFT calculations have been employed to explore the reactivity and regioselectivity of these cycloaddition reactions. mdpi.comrsc.org For instance, the reaction of aryl azides with alkynes has been studied at the B3LYP/6-31G(d) computational level to determine activation energies and explain the observed regioselectivity. rsc.org The nature of the substituents on the aryl ring and the alkyne can influence the reaction's kinetics and the preferred regioisomeric product. nih.gov Computational analysis using distortion/interaction models can also predict the reactivities of azides in bioorthogonal cycloadditions. manchester.ac.uk These models analyze the activation barriers in terms of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. manchester.ac.uk
The thermal decomposition of aryl azides is another key transformation that has been investigated computationally. These reactions typically proceed through the formation of a highly reactive nitrene intermediate, which can then undergo various subsequent reactions like intramolecular cyclization or intermolecular reactions. nih.govmdpi.com Calorimetric techniques combined with theoretical calculations, such as those using the Hess Law, have been used to estimate the enthalpies of these decomposition reactions. nih.gov Computational studies can map out the potential energy surface of the decomposition process, identifying transition states and intermediates, and thus providing a detailed mechanistic picture.
| Group | Ethylene Type | Relative Reaction Rate (kr) | Reaction Type |
|---|---|---|---|
| A | Supernucleophilic | > 104 | Reverse electron density flux (REDF) zw-type |
| B | Strained cyclic | < 102 | - |
| C | Strongly electrophilic | ≤ 102 | - |
| D | Moderately electrophilic and nucleophilic | < 2 | - |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics simulations provide a time-resolved view of the molecule's behavior in a specific environment, such as in solution. mdpi.comrsc.orgrsc.org These simulations can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time. researchgate.net For instance, MD simulations of dihydroxybenzoic acids in solution have been used to investigate their molecular association and how it influences their crystalline phases. researchgate.net Similar simulations for this compound could provide insights into its solvation, aggregation behavior, and how it might interact with biological targets.
| Factor | Influence on Conformation | Computational Method |
|---|---|---|
| Hyperconjugative Effects | Stabilizes specific conformations, ruling the overall preference. nih.gov | Theoretical Calculations (DFT) |
| Solvent Polarity | No significant change in conformation population observed in NMR analyses. nih.gov | NMR Spectroscopy and Theoretical Calculations |
| Substituent Nature | Variation in the ortho position substituent had no significant influence on conformational equilibrium. nih.gov | Infrared Spectroscopy and Theoretical Calculations |
Prediction of Spectroscopic Properties (Excluding Actual Data)
Computational methods can predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.
The prediction of NMR chemical shifts can be achieved through quantum mechanical calculations, often using DFT. nih.gov More recently, machine learning approaches, particularly graph neural networks, have shown high accuracy in predicting ¹H and ¹³C chemical shifts. nih.govnih.gov These methods are trained on large datasets of experimental NMR data and can provide rapid and reliable predictions for new molecules. nih.gov For this compound, such predictions would help in assigning the signals in its experimental NMR spectrum to specific protons and carbons.
Vibrational frequencies, which correspond to the peaks in an IR spectrum, can also be calculated using DFT. researchgate.netrsc.org A study on 3-aminophenylacetic acid demonstrated that anharmonic wavenumbers calculated at the B3LYP/6-311G++(d,p) level of theory show good agreement with experimental wavenumbers. rsc.org The use of scaled quantum mechanical force field (SQM FF) methodology can further refine the calculated harmonic wavenumbers for better correlation with experimental data. rsc.org Such calculations for this compound would predict the characteristic vibrational modes of the azide, carboxylic acid, and substituted phenyl groups.
| Method | Description | Key Features |
|---|---|---|
| Ab initio (DFT) | Uses detailed quantum computational chemistry calculations to estimate parameters. nih.gov | Provides a fundamental understanding of the electronic environment of nuclei. |
| Data-driven (Machine Learning) | Leverages databases of known parameter values to estimate parameters for new molecules. nih.gov | Can be considerably faster than ab initio techniques; accuracy is improving with larger datasets and advanced algorithms like graph neural networks. nih.gov |
In Silico Screening and Design Principles for New Chemical Entities
Computational methods are increasingly used in the early stages of drug discovery and materials science for the in silico screening of virtual compound libraries and for establishing design principles for new chemical entities. mdpi.com The scaffold of this compound, with its reactive handle (the azide group) and its structural similarity to biologically relevant molecules, makes it an attractive starting point for such endeavors.
In silico screening involves the use of computational tools to predict the properties of a large number of virtual compounds, allowing for the prioritization of a smaller, more promising set for synthesis and experimental testing. mdpi.com This can involve predicting properties like binding affinity to a biological target (through molecular docking), as well as absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. For derivatives of this compound, QSAR studies could help in designing molecules with enhanced biological activity by systematically modifying the substituents on the phenyl ring or the acetic acid side chain. Design principles derived from these computational studies can guide the rational design of new molecules with desired properties, for example, by identifying the optimal placement of functional groups to maximize interactions with a target protein.
| Approach | Description | Application Example |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net | Screening virtual libraries of compounds against a biological target to identify potential inhibitors. |
| QSAR Modeling | Develops mathematical models that relate the chemical structure of compounds to their biological activity. | Predicting the toxicity or efficacy of new compounds based on their molecular descriptors. |
| ADME Prediction | Predicts the absorption, distribution, metabolism, and excretion properties of a compound. nih.gov | Assessing the drug-likeness of new chemical entities early in the design process. |
Future Research Directions and Emerging Trends
Expanding the Scope of Orthogonal Reactivity
The azide (B81097) group of 2-(3-azidophenyl)acetic acid is a cornerstone of bioorthogonal chemistry, primarily through its participation in "click" reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). A key future direction is the integration of this reactivity into mutually orthogonal systems, allowing for the simultaneous and selective labeling of multiple molecular targets. nih.gov
For true orthogonality, reaction pairs should proceed through distinct mechanistic pathways. nih.gov For instance, the SPAAC reaction involving the azide of this compound could be performed alongside an inverse-electron-demand Diels-Alder (IEDDA) reaction. Researchers are also exploring orthogonality within similar reaction types by fine-tuning the electronic and steric properties of the reactants. nih.gov Other emerging orthogonal partners for azides include phosphine (B1218219) ligations with cyclopropenones and condensation reactions with acylboronic acids, which form stable diazaborine (B1195285) heterocycles. nih.gov Developing derivatives of this compound that are optimized for these diverse orthogonal schemes is a promising area of investigation.
Interdisciplinary Applications in Chemical Sciences
The unique bifunctional nature of this compound makes it a valuable tool for a range of interdisciplinary applications. The azide handle allows for its conjugation to biomolecules and materials via click chemistry, while the phenylacetic acid moiety can be recognized by biological systems or used as a foundational structure in medicinal chemistry.
In bioorganic chemistry and chemical biology, this compound serves as a building block for creating complex bioconjugates and multivalent ligands. For example, azido (B1232118) acetic acid derivatives have been used to construct melanotropin ligands for melanoma diagnosis and treatment by linking them to peptide sequences. nih.gov In materials science, the azide group can be used to functionalize surfaces or polymers. In drug discovery, the phenylacetic acid core is a common motif, and the introduction of an azide group provides a direct route for creating libraries of compounds through subsequent click reactions, aiding in the search for new therapeutic agents. organic-chemistry.org
Development of Novel Catalytic Systems for Transformations
Future research will likely focus on developing new catalytic systems to both synthesize and further functionalize this compound. While copper-catalyzed reactions are well-established for azide-alkyne cycloadditions, there is a drive to develop systems with enhanced efficiency and biocompatibility.
Furthermore, catalysis can be used to modify the core structure of the molecule itself. Palladium-catalyzed C-H activation, directed by the native carboxylate group, offers a powerful method for functionalizing the aromatic ring at the ortho position. nih.govsci-hub.se Researchers have developed protocols for the C-H activation and arylation of phenylacetic acids using aryltrifluoroborates as coupling partners and oxygen as the oxidant. nih.gov This strategy avoids the need for pre-functionalization of the starting material. sci-hub.se Similarly, ruthenium-catalyzed systems have shown promise for the one-pot unsymmetrical diolefination of aromatic acids. sci-hub.se Applying these advanced catalytic methods to this compound could unlock pathways to novel derivatives with tailored properties.
Exploitation of New Reactivity Modes for Functionalization
Beyond established transformations, research is beginning to explore novel reactivity modes for molecules like this compound. A major emerging area is the use of the inherent carboxylate group to direct the functionalization of C-H bonds without the need for an external directing group. sci-hub.se This approach allows for the selective modification of the aromatic ring, providing access to compounds that are difficult to synthesize through traditional methods. nih.govsci-hub.se
The azide group itself also possesses a rich chemistry beyond cycloadditions. For instance, the catalytic reduction of aryl azides can lead to the formation of α-amino ketones, which are precursors to heterocycles like pyrazines. mdpi.com Other transformations include Vilsmeier cyclizations of related azido acetophenones to form oxazoles and intramolecular reactions that can yield various nitrogen-containing heterocycles. mdpi.com Exploring these less common, yet powerful, transformations of the azide and leveraging the directing capacity of the acetic acid moiety will open new avenues for molecular design and synthesis.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-azidophenyl)acetic acid, and what key reaction conditions influence yield?
- Methodological Answer : A practical synthesis involves substituting a bromine atom on 2-(3-bromo-4-methoxyphenyl)acetic acid with an azide group. Start by regioselective bromination of 4-methoxyphenylacetic acid using Br₂ in acetic acid (84% yield) . Subsequent nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C introduces the azide. Catalysts like Cu(I) or phase-transfer agents improve reaction efficiency. Purification via recrystallization or column chromatography ensures purity. Monitor reaction progress using TLC or HPLC.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze ¹H and ¹³C NMR to confirm the azide group’s position and acetic acid moiety. The azide’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use a diffractometer (e.g., Bruker SMART APEXII) to determine bond angles (e.g., C–C–C angles ≈121° near azide) and hydrogen-bonding motifs (e.g., R₂²(8) dimerization) . Refinement software like SHELXL resolves thermal parameters and atomic positions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in a dark, inert atmosphere at –20°C to prevent azide decomposition .
- Waste Disposal : Neutralize azides with sodium nitrite under acidic conditions before disposal. Follow institutional guidelines for explosive hazards .
Advanced Research Questions
Q. How do electronic effects of the azido substituent influence the reactivity of this compound in click chemistry applications?
- Methodological Answer : The azide’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use DFT calculations to map electron density distribution. Compare reaction rates with nitro or bromo analogs. Optimize conditions (e.g., Cu(I) catalyst concentration, solvent polarity) to achieve >90% conversion . Monitor via IR spectroscopy (azide peak at ~2100 cm⁻¹) .
Q. What strategies optimize regioselectivity when introducing the azide group onto the phenyl ring of phenylacetic acid derivatives?
- Methodological Answer :
- Direct Bromination : Use Br₂ in acetic acid to achieve regioselective bromination at the 3-position of 4-methoxyphenylacetic acid (84% yield) .
- Azide Substitution : Replace bromine with NaN₃ under controlled heating (60–80°C). Add catalytic TBAB (tetrabutylammonium bromide) to enhance solubility and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
Q. How does the crystal packing of this compound affect its stability and intermolecular interactions?
- Methodological Answer : Analyze crystal lattice parameters (e.g., monoclinic P21/c space group, a = 12.5022 Å, β = 93.573°) . The azide group’s orientation (dihedral angle ~78° relative to the phenyl ring) minimizes steric hindrance, while O–H⋯O hydrogen bonds (2.68 Å) stabilize dimers . Use Mercury software to visualize packing diagrams and calculate void volumes. Compare thermal stability via TGA-DSC to correlate packing density with decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
